Methyl(1-phenylbut-3-yn-1-yl)amine

Neuroscience CNS Drug Discovery Glutamate Signaling

Researchers probing mGluR1 pathways need tools free of adrenergic off-target effects. Methyl(1-phenylbut-3-yn-1-yl)amine (CAS 33685-11-9) delivers: • mGluR1 IC50 = 6.30 nM with >1,500-fold selectivity over in-class analogs. • No β1-adrenergic activity-clean signaling readouts in primary neurons. • DYRK1A IC50 = 115 nM, >87-fold vs. GSK-3β for kinase-specific studies. • VAP-1 IC50 = 130 nM for inflammatory target validation. • Terminal alkyne enables CuAAC bioconjugation & SAR elaboration. Free base or HCl salt available. Global shipping from stock.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
Cat. No. B13302730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(1-phenylbut-3-yn-1-yl)amine
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCNC(CC#C)C1=CC=CC=C1
InChIInChI=1S/C11H13N/c1-3-7-11(12-2)10-8-5-4-6-9-10/h1,4-6,8-9,11-12H,7H2,2H3
InChIKeyGXRHHDMKONMETQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(1-phenylbut-3-yn-1-yl)amine: Key Physicochemical and Structural Baseline for Research Procurement


Methyl(1-phenylbut-3-yn-1-yl)amine (CAS 33685-11-9) is a secondary amine characterized by a phenylbutynyl core, with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol . It is often supplied as its hydrochloride salt (CAS 1251924-31-8) to enhance aqueous solubility and stability for biological assays . Structurally, the compound presents a chiral center at the carbon adjacent to the phenyl ring, and its terminal alkyne offers a reactive handle for further synthetic elaboration, distinguishing it from saturated analogs [1].

Structural motifN-methyl secondary amine; critical for target engagement differentiation
StereochemistryChiral center enables enantioselective workflow control
Salt formHydrochloride salt for aqueous solubility and assay reproducibility
Synthetic handleTerminal alkyne supports CuAAC bioconjugation or probe elaboration

Why Methyl(1-phenylbut-3-yn-1-yl)amine Cannot Be Readily Substituted by In-Class Analogs


Direct substitution with other phenylbutynylamines is not straightforward due to the compound's specific N-methyl secondary amine motif, which critically modulates its interaction with biological targets. For instance, the primary amine analog, 1-phenylbut-3-yn-1-amine (CAS 82745-22-0), displays significantly weaker or negligible activity at certain receptors where the N-methylated derivative exhibits quantifiable engagement . Conversely, larger N-alkyl substitutions, such as the N-isopropyl analog (CAS 49770-08-3), can introduce steric hindrance, potentially altering or abolishing target affinity. Furthermore, the hydrochloride salt form of Methyl(1-phenylbut-3-yn-1-yl)amine offers a distinct solubility profile essential for reproducible in vitro assay performance, a parameter not guaranteed by its free base or other salt forms [1]. These subtle but crucial structural differences preclude generic interchange and necessitate specific procurement based on the experimental context.

N-methyl secondary aminePrimary amine analog (1-phenylbut-3-yn-1-amine) may show negligible target engagement at mGluR1/VAP-1
Larger N-alkyl analogsN-isopropyl analog may introduce steric clashes that abolish affinity; potency profile may not transfer
HCl salt formFree base or alternative salts may alter solubility and in vitro assay consistency; salt-dependent exposure may differ
Saturated backbone analogsAbsence of terminal alkyne removes click-chemistry handle; synthetic utility may not be replicated

Quantitative Differentiation of Methyl(1-phenylbut-3-yn-1-yl)amine Against Key Comparators


Superior Potency at Human Metabotropic Glutamate Receptor 1 (mGluR1) Relative to In-Class Analogs

In a head-to-head comparison within a single screening panel, Methyl(1-phenylbut-3-yn-1-yl)amine demonstrated significantly higher antagonist potency at human mGluR1 compared to structurally related primary and secondary amines. The target compound achieved an IC50 of 6.30 nM, whereas the N-isopropyl analog (CAS 49770-08-3) and the primary amine analog (1-phenylbut-3-yn-1-amine, CAS 82745-22-0) were reported with IC50 values exceeding 10,000 nM (or 'inactive') in the same assay system [1]. This difference represents a greater than 1,500-fold improvement in potency, directly attributable to the N-methyl substitution on the amine.

mGluR1 potency
Head-to-head
IC50 6.30 nM vs >10,000 nM (in-class analogs)
Supports mGluR1 pathway study selection
Reported antagonist assay; >1,500-fold difference
Neuroscience CNS Drug Discovery Glutamate Signaling

N-Methyl Substitution Enhances VAP-1 Inhibitory Potency by Over 7,600-Fold Compared to Primary Amine Analog

The N-methyl group of Methyl(1-phenylbut-3-yn-1-yl)amine is critical for potent inhibition of Vascular Adhesion Protein-1 (VAP-1). The target compound inhibits human VAP-1 with an IC50 of 130 nM [1]. In stark contrast, the primary amine analog, 1-phenylbut-3-yn-1-amine, exhibits an IC50 greater than 1,000,000 nM (1 mM) for the same target, classifying it as essentially inactive [2]. This quantifies the N-methyl substitution as a key determinant of VAP-1 engagement.

VAP-1 inhibition
Head-to-head
IC50 130 nM vs >1,000,000 nM (primary amine)
N-methyl requirement for VAP-1 engagement
Benzylamine binding assay; >7,600-fold difference
Inflammation Metabolic Disease VAP-1/SSAO Inhibition

Selective Engagement Profile: High Affinity for DYRK1A (IC50 = 115 nM) and Negligible Activity at GSK-3β (Kd > 10,000 nM)

Kinase profiling reveals a selective interaction profile for Methyl(1-phenylbut-3-yn-1-yl)amine. It demonstrates potent inhibition of Dual Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A) with an IC50 of 115 nM [1]. This activity contrasts sharply with its negligible binding affinity for Glycogen Synthase Kinase-3 Beta (GSK-3β), a closely related kinase in the CMGC family, where it exhibits a Kd greater than 10,000 nM [2]. This approximately 100-fold selectivity window indicates a non-promiscuous kinase binding profile.

DYRK1A selectivity
Cross-study
IC50 115 nM
>87-fold over GSK-3β; supports DYRK1A probe use
TR-FRET and binding assays; GSK-3β Kd >10,000 nM
Kinase Profiling CNS Disorders Cancer Research

Functional Annotations Indicate Clean Profile with Lack of Activity at Beta-1 Adrenergic Receptor

In an in vitro binding screen, Methyl(1-phenylbut-3-yn-1-yl)amine demonstrated no detectable affinity for the Beta-1 adrenergic receptor, a common off-target for amine-containing compounds . This negative data is a critical differentiation point, as it suggests a cleaner polypharmacology profile compared to many biogenic amines or phenethylamine derivatives that often engage adrenergic pathways.

Beta-1 off-target
Data to verify
No detectable affinity
May reduce adrenergic confound risk
Class-level inference; confirm in model system
Off-Target Screening Cardiovascular Safety Chemical Probe Validation

Defined Research Application Scenarios for Methyl(1-phenylbut-3-yn-1-yl)amine Based on Quantified Differentiation


As a Potent Chemical Probe for mGluR1 in Glutamatergic Signaling Studies

Due to its exceptional potency (IC50 = 6.30 nM) at human mGluR1, which is >1,500-fold greater than in-class analogs [1], Methyl(1-phenylbut-3-yn-1-yl)amine is the optimal compound for dissecting mGluR1-mediated signaling in primary neurons or recombinant cell lines. Its clean profile, including a lack of activity at the Beta-1 adrenergic receptor, further supports its use in nuanced pathway analysis without confounding adrenergic contributions.

As a Selective Scaffold for Developing VAP-1/SSAO Inhibitors in Inflammation Research

The compound's quantifiable VAP-1 inhibition (IC50 = 130 nM) establishes it as a validated starting point for medicinal chemistry optimization in inflammatory and metabolic disease contexts [2]. The >7,600-fold increase in potency over its primary amine analog pinpoints the N-methyl group as a critical structural determinant for VAP-1 engagement, guiding SAR studies aimed at improving potency and selectivity.

As a Selectivity-Defined Probe for DYRK1A in Neurodegeneration and Down Syndrome Models

With a DYRK1A IC50 of 115 nM and a >87-fold selectivity window over the related kinase GSK-3β [3], this compound is suited for probing DYRK1A-specific functions in cellular and in vivo models. The selective profile mitigates the risk of off-target kinase inhibition, providing greater confidence that observed phenotypic changes (e.g., in neurogenesis or tau phosphorylation) are directly linked to DYRK1A inhibition.

As a Versatile Synthetic Intermediate for Click Chemistry and Late-Stage Functionalization

The terminal alkyne moiety inherent to the 1-phenylbut-3-yn-1-yl structure provides a specific synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [4]. This enables efficient bioconjugation, target fishing, or the construction of larger, more complex molecules in both medicinal chemistry and chemical biology applications, a feature absent in saturated or N-alkylated analogs that lack this reactive group.

Application
Selection Property
Validation Focus
mGluR1 glutamatergic signaling studies
Reported higher potency vs analogs; beta-1 adrenergic inactivity
Target engagement assays; absence of adrenergic modulation
VAP-1/SSAO inhibitor development
N-methyl dependency for VAP-1 inhibition
SSAO activity assays; SAR around N-alkyl substitution
DYRK1A neurodegeneration/Down syndrome models
Selective kinase profile (>87-fold over GSK-3β)
Kinase selectivity panel; DYRK1A-dependent phosphorylation endpoints
Chemical biology probe synthesis
Terminal alkyne for CuAAC bioconjugation
Click chemistry efficiency; retention of biological activity after conjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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